molecular formula C9H6ClFN2O B6171719 2-chloro-5-fluoro-4-methoxyquinazoline CAS No. 170130-10-6

2-chloro-5-fluoro-4-methoxyquinazoline

Cat. No.: B6171719
CAS No.: 170130-10-6
M. Wt: 212.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-4-methoxyquinazoline is a versatile chemical compound extensively used in scientific research due to its unique properties. It is a derivative of quinazoline, a bicyclic compound containing nitrogen, which makes it valuable in various fields such as drug discovery, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxy-containing reagents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistent quality and yield of the compound. The process may also include purification steps such as crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-4-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-5-fluoro-4-methoxyquinazoline include other quinazoline derivatives such as:

  • 2-chloro-4-methoxyquinazoline
  • 5-fluoro-4-methoxyquinazoline
  • 2-chloro-5-fluoroquinazoline

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of chlorine, fluorine, and methoxy groups, which confer specific chemical and biological properties. This unique structure makes it particularly valuable in certain research and industrial applications.

Properties

CAS No.

170130-10-6

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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